molecular formula C19H18BrN3O2 B12178870 N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12178870
M. Wt: 400.3 g/mol
InChI Key: IGXRKSTUPSHGJG-UHFFFAOYSA-N
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Description

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the aromatic ring.

    Reduction: Reduction reactions can target the carbonyl group or the bromine atom.

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted products depend on the nucleophile used, such as amino or thiol derivatives.

Scientific Research Applications

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
  • N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Comparison:

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[2-[(3-bromobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18BrN3O2/c1-23-16-8-3-2-5-13(16)12-17(23)19(25)22-10-9-21-18(24)14-6-4-7-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25)

InChI Key

IGXRKSTUPSHGJG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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